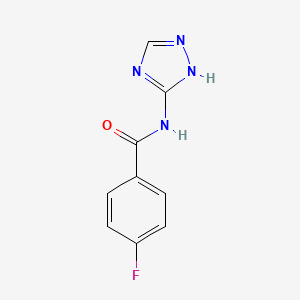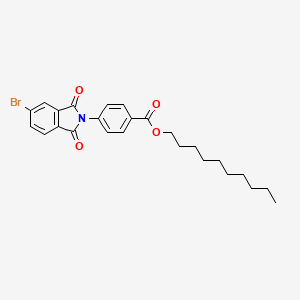
Isoquinolin-1-yl(phenyl)methyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE typically involves the reaction of isoquinoline derivatives with benzoyl chloride derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The process may also involve the use of continuous flow reactors to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interacting with DNA gyrase or topoisomerase . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with a wide range of applications.
Benzimidazole: Known for its antimicrobial and anticancer properties
Uniqueness
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is unique due to its specific structure, which combines the isoquinoline moiety with a chlorobenzoate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C23H16ClNO2 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
[isoquinolin-1-yl(phenyl)methyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-20-13-7-6-12-19(20)23(26)27-22(17-9-2-1-3-10-17)21-18-11-5-4-8-16(18)14-15-25-21/h1-15,22H |
Clé InChI |
YINLHAGRRRHCPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020604.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020608.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)

![3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B15020632.png)
![N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)](/img/structure/B15020637.png)

![6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15020652.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15020657.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] dipropylcarbamothioate](/img/structure/B15020661.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15020662.png)
![2-bromo-4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15020664.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15020665.png)
